Methyl 5-bromo-2-morpholinobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNZTNIRZHOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661017 | |
| Record name | Methyl 5-bromo-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-79-5 | |
| Record name | Methyl 5-bromo-2-(4-morpholinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromo 2 Morpholinobenzoate
Transformations at the Bromine Substituent
The bromine atom on the aromatic ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. fiveable.melibretexts.org In the case of methyl 5-bromo-2-morpholinobenzoate, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a phosphine (B1218219) ligand to stabilize the palladium catalyst.
While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromo-aromatic compounds suggests that it would be a suitable substrate for Suzuki-Miyaura coupling. nih.govgre.ac.uk The presence of the ortho-morpholino group, an electron-donating group, can influence the reactivity of the C-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/Water | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90 |
This table presents a summary of typical conditions for Suzuki-Miyaura reactions and does not represent specific experimental data for this compound.
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, could also be employed to further diversify the core structure at the bromine position.
Nucleophilic aromatic substitution (SNA) is another pathway for modifying the aromatic ring. In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The reaction is generally facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, which stabilize the negatively charged intermediate. libretexts.org
In this compound, the morpholino group is electron-donating, and the methyl ester group is a meta-director and only weakly electron-withdrawing. Therefore, the aromatic ring is not strongly activated towards traditional SNAr reactions. Displacement of the bromide by common nucleophiles would likely require harsh reaction conditions.
However, under very strong basic conditions, such as in the presence of sodium amide (NaNH₂), a nucleophilic substitution could potentially proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. govtpgcdatia.ac.in This pathway can sometimes lead to the formation of a mixture of regioisomers.
Reactions Involving the Methyl Ester Functionality
The methyl ester group is another key site for derivatization, allowing for the introduction of a variety of functional groups.
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. chemspider.comgoogle.com
This transformation is often a crucial step in the synthesis of more complex molecules, as the resulting carboxylic acid can participate in a wide range of subsequent reactions.
Table 2: General Conditions for Methyl Ester Hydrolysis
| Reagent | Solvent | Temperature |
| NaOH (aq) | Methanol/Water | Reflux |
| LiOH (aq) | THF/Water | Room Temperature |
| HCl (aq) | Dioxane/Water | Reflux |
This table presents a summary of typical conditions for methyl ester hydrolysis and does not represent specific experimental data for this compound.
The methyl ester can be converted to other esters through transesterification, typically by reacting it with another alcohol in the presence of an acid or base catalyst.
More commonly, the methyl ester can be converted to an amide through direct amidation. This reaction involves heating the ester with an amine, sometimes in the presence of a catalyst. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Reactivity of the Morpholine (B109124) Ring System
The morpholine ring in this compound is generally stable under many reaction conditions. The nitrogen atom is part of an N-aryl system, and its lone pair of electrons is delocalized into the aromatic ring, making it less basic and nucleophilic than in an aliphatic morpholine.
Nitrogen-Centered Functionalizations
The nitrogen atom of the morpholine ring is a tertiary amine, making it a center for nucleophilic and oxidative reactions. Its lone pair of electrons is partially delocalized into the aromatic ring, which moderates its reactivity compared to a simple trialkylamine, but it remains a key site for chemical modification.
Oxidation: The morpholine nitrogen can be oxidized to form various products. Treatment of N-aryl cyclic amines with ozone can lead to the formation of N-oxides or lactams, the latter involving oxidation of the adjacent methylene (B1212753) group. researchgate.net Electrochemical oxidation is another method to functionalize the morpholine moiety, proceeding through the formation of a morpholine radical cation. mdpi.com This radical can then engage in C-N bond-forming reactions. mdpi.com
Quaternization: As a tertiary amine, the morpholine nitrogen can be alkylated by electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. nih.govresearchgate.net This reaction converts the neutral morpholine moiety into a permanently charged cationic group, significantly altering the molecule's physical properties, such as solubility. nih.gov The process is a standard SN2 reaction and is a fundamental transformation for tertiary amines. The resulting quaternary salts can be useful as intermediates in further reactions or as final products in various applications. researchgate.net
Ring-Opening and Rearrangement Possibilities
The morpholine ring, although generally stable, can undergo cleavage under specific conditions, leading to more complex or elongated structures.
Oxidative Ring-Opening: The C-C bond within the morpholine ring can be cleaved under oxidative conditions. For instance, N-phenylmorpholine can undergo a visible-light-promoted oxidative ring-opening in the presence of a photosensitizer and oxygen. google.com This reaction cleaves the C-C bond of the morpholine ring to yield a difunctional product, such as 2-(N-phenylformamido)ethyl formate. google.com A similar cleavage has been observed during the ozonation of N-aryl morpholines, which can yield diformyl derivatives alongside lactam products. researchgate.net
Table 1: Examples of Oxidative Ring-Opening Products of N-Aryl Morpholine Derivatives This table presents potential products based on reactions of analogous N-aryl morpholines.
| Starting Material Analogue | Reaction Conditions | Major Ring-Opened Product | Reference |
|---|---|---|---|
| N-Phenylmorpholine | Visible light (blue LED), 4CzIPN (catalyst), O2, CH3CN | 2-(N-Phenylformamido)ethyl formate | google.com |
| 4-(4-Nitrophenyl)morpholine | O3, CH3CN / CH2Cl2 | 2-{2-(Formyloxy)ethylamino}acetaldehyde | researchgate.net |
Rearrangement Reactions: Following functionalization, the molecule can be primed for rearrangement. For example, after quaternization of the morpholine nitrogen with a suitable alkyl group, a Stevens rearrangement could potentially be induced. The Stevens rearrangement involves a 1,2-shift of an alkyl group from the quaternary ammonium nitrogen to an adjacent carbanion, which would be generated by deprotonation of a methylene group on the quaternizing agent. msu.edu Similarly, a Sommelet-Hauser rearrangement is another possibility for certain quaternary ammonium salts. thermofisher.com These rearrangements are powerful tools for carbon-carbon bond formation.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. While this compound itself is not a typical substrate for common MCRs like the Ugi or Passerini reactions, its core structure, an anthranilic acid derivative, is a valuable building block in this field. nih.govymdb.ca
The Ugi four-component reaction (Ugi-4CR) typically involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.govnih.gov Derivatives of the title compound can be readily incorporated. For example, hydrolysis of the methyl ester of this compound would yield 5-bromo-2-morpholinobenzoic acid. This carboxylic acid could then serve as the acid component in an Ugi reaction to generate complex α-aminoacyl amide structures. nih.gov
Alternatively, synthetic strategies can use MCRs to build complex frameworks that are later converted into analogues of this compound. For instance, 2-formylbenzoic acid is a known substrate in Ugi-type reactions to produce highly functionalized isoindolinone lactams. nih.gov One could envision a synthetic route where an MCR is used to construct a complex molecular scaffold, which is subsequently subjected to reactions like bromination and amination with morpholine to arrive at diverse and complex final products.
The Passerini reaction, another cornerstone of MCR chemistry, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the carboxylic acid derived from this compound could be employed as the acidic component, expanding the range of accessible complex molecules. nih.gov
Mechanistic Investigations of Synthetic Pathways and Transformations
Elucidation of Reaction Mechanisms for Morpholine (B109124) Introduction
The introduction of the morpholine moiety onto the aromatic ring, a key step in the synthesis of the title compound, can be achieved through several mechanistic pathways, primarily dependent on the nature of the starting materials and catalysts.
Nucleophilic Aromatic Substitution (SNAr): This is a primary mechanism when a suitable leaving group (like a halogen) is present on an activated aromatic ring. wikipedia.org The aromatic ring must be rendered electron-deficient by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing a precursor to Methyl 5-bromo-2-morpholinobenzoate, such as methyl 2,5-dibromobenzoate, the reaction with morpholine would proceed via the SNAr mechanism.
The SNAr mechanism is a two-step process:
Addition of the Nucleophile: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group. This is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqlibretexts.org A resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is formed. wikipedia.orglibretexts.org The negative charge is delocalized over the aromatic system and is further stabilized by the presence of EWGs. wikipedia.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The leaving group (e.g., bromide) is expelled, and the aromaticity of the ring is restored. This step is generally fast. uomustansiriyah.edu.iq
The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly activates the ring towards attack, a factor that outweighs its poor leaving group ability. masterorganicchemistry.com
Palladium-Catalyzed Buchwald-Hartwig Amination: An alternative and highly versatile method for forming the C-N bond is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. wikipedia.orglibretexts.org It is particularly useful for aryl halides that are not sufficiently activated for SNAr. wikipedia.org
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: wikipedia.orgresearchgate.net
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) complex. libretexts.orgresearchgate.net
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgresearchgate.net
The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing reaction rates and scope. wikipedia.org Bidentate phosphine (B1218219) ligands and sterically hindered ligands have been developed to improve the efficiency of these couplings. wikipedia.org
Understanding Regioselectivity in Halogenation Processes
The synthesis of this compound itself involves a specific substitution pattern. If this compound is prepared via bromination of a precursor like methyl 2-morpholinobenzoate, the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
Substituents on a benzene ring influence the position of incoming electrophiles. They are classified as either activating (ortho, para-directing) or deactivating (meta-directing, with the exception of halogens). libretexts.orgorganicchemistrytutor.com
Morpholino Group (-N(CH2CH2)2O): The nitrogen atom of the morpholine ring has a lone pair of electrons that it can donate into the aromatic ring through resonance. This makes the morpholino group a strong activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com It increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. youtube.com
Methyl Ester Group (-COOCH3): This is a moderately deactivating group. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This deactivation is most pronounced at the ortho and para positions, which makes the meta position the most favorable site for electrophilic attack. organicchemistrytutor.com
When both groups are present on the ring, as in methyl 2-morpholinobenzoate, their directing effects are combined. The powerful ortho, para-directing morpholino group at position 2 would direct an incoming electrophile (like Br+) to positions 4 (para) and 6 (ortho). The meta-directing ester group at position 1 would direct to positions 3 and 5. The position that is activated by the stronger activating group will predominantly react. In this case, the morpholino group's directing effect is dominant. Bromination would be expected to occur at the para position (position 5 relative to the ester, but para to the morpholino group) due to steric hindrance at the ortho position (position 3) from the adjacent ester group. This leads to the formation of this compound.
Kinetic and Thermodynamic Aspects of Functional Group Interconversions
The stability and reactivity of this compound are influenced by kinetic and thermodynamic factors, particularly in reactions involving its functional groups, such as ester hydrolysis.
Ester Hydrolysis: The hydrolysis of the methyl ester group can be catalyzed by acid or base. Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution (BAC2) mechanism. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.
Furthermore, studies on 2-aminobenzoate (B8764639) esters have revealed that the ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis in a pH-independent manner compared to their para-substituted counterparts. nih.gov It is plausible that the ortho-morpholino group in this compound could participate in a similar intramolecular catalytic pathway, enhancing the rate of ester hydrolysis.
Nucleophilic Aromatic Substitution of Bromine: The bromine atom at position 5 is on an aromatic ring that is activated by the electron-donating morpholino group. This generally makes it less susceptible to standard SNAr reactions, which require electron-withdrawing groups. wikipedia.org However, under forcing conditions or with palladium catalysis (Buchwald-Hartwig type reactions), the bromine can be replaced by other nucleophiles. The kinetics of such transformations would be highly dependent on the specific reaction conditions, catalyst system, and nucleophile employed. nih.govudd.cl
Computational Mechanistic Studies of Related Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting molecular properties. While specific computational studies on this compound may be limited, extensive research exists on related systems that provide valuable insights.
Buchwald-Hartwig Amination: DFT calculations have been extensively used to study the mechanism of the Buchwald-Hartwig amination. nih.gov These studies have helped to map out the potential energy surfaces of the catalytic cycle, identify key intermediates and transition states, and explain the role of different ligands and bases. researchgate.netnih.gov For example, DFT studies have investigated the oxidative addition step, finding it to be rate-limiting in some cases, and have also explored the energetics of reductive elimination. researchgate.net The conformation of ligands, such as those containing morpholine groups (e.g., Mor-DalPhos), has been shown to be crucial for catalytic activity, with steric hindrance often determining the most stable conformations of intermediates and transition states. usp.br
Nucleophilic Aromatic Substitution (SNAr): Computational studies have also shed light on the SNAr mechanism. They can be used to calculate the activation barriers for the formation of the Meisenheimer complex and for the departure of the leaving group. nih.gov Recent studies have suggested that many SNAr reactions exist on a mechanistic continuum between a stepwise pathway (with a distinct Meisenheimer intermediate) and a fully concerted pathway, depending on the nucleophile, substrate, and leaving group. rsc.org DFT calculations help to characterize the transition states and determine where on this continuum a specific reaction lies. rsc.org
Substituent Effects: DFT can quantify the electronic effects of substituents on the aromatic ring. By calculating parameters such as electrostatic potentials and atomic charges, it is possible to predict the regioselectivity of electrophilic reactions like halogenation, corroborating the qualitative rules of ortho, para, and meta direction. nih.gov These computational approaches provide a quantitative basis for the directing effects discussed in section 4.2.
These computational investigations on related structures provide a strong theoretical framework for understanding the chemical behavior of this compound.
Role in Scaffold Development and Advanced Organic Synthesis
A Versatile Synthetic Scaffold
The term "scaffold" in chemistry refers to a core molecular framework upon which a variety of functional groups can be built, leading to a library of related compounds. Methyl 5-bromo-2-morpholinobenzoate serves as an excellent example of such a scaffold, prized for its inherent structural and chemical attributes.
The utility of the morpholinobenzoate core is rooted in several key design principles that chemists can exploit. nih.gov The scaffold should ideally provide a suitable backbone for cell attachment, proliferation, and differentiation. biointerfaceresearch.com The design of such scaffolds often aims to mimic the natural extracellular matrix to support biological functions. researchgate.net
Key features of the this compound scaffold include:
A Substituted Benzene (B151609) Ring: This aromatic core provides a rigid and planar base, influencing the spatial orientation of attached functional groups.
The Morpholine (B109124) Moiety: This saturated heterocycle introduces a three-dimensional character to the otherwise flat aromatic system. The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.
The Methyl Ester Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing a point for further chemical modification.
The Bromo-substituent: The bromine atom is a particularly valuable feature. It serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
The combination of these features in a single molecule provides a robust platform for generating molecular diversity. The porosity and pore size of scaffolds are critical geometric properties that affect the growth and phenotype of tissues. nih.gov
"Chemical space" refers to the vast ensemble of all possible molecules. univr.itnih.gov Exploring this space is a primary objective in drug discovery, and scaffolds like this compound are essential tools for this exploration. univr.itnih.gov Derivatization, or the chemical modification of a core structure, is the primary method for navigating chemical space.
The different reactive sites on this compound allow for a systematic exploration of the surrounding chemical space. The following table outlines some of the common derivatization strategies:
| Reactive Site | Reaction Type | Potential Modifications |
| Aromatic Bromine Atom | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) | Introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. |
| Methyl Ester | Hydrolysis followed by amide coupling | Formation of a diverse range of amides with various amines. |
| Aromatic Ring | Electrophilic aromatic substitution | Introduction of nitro, halogen, or acyl groups, although the existing substituents will direct the position of new groups. |
Through these transformations, a single starting scaffold can be elaborated into a large library of distinct compounds, each with potentially unique biological activities.
A Key Intermediate in Complex Molecule Construction
Beyond its role as a scaffold for creating compound libraries, this compound is also a valuable intermediate in the synthesis of more complex, single-target molecules.
The reactivity of the bromine atom and the ortho-amino (via the morpholine) and ester groups makes this compound a useful precursor for constructing more elaborate ring systems. For instance, the bromine atom can be replaced through various coupling reactions to build biaryl systems or to attach other heterocyclic rings. Furthermore, the functional groups on the ring can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as benzothiazines. A related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, is a known intermediate in the synthesis of benzothiazines. nih.gov
Convergent synthesis is a strategy in organic chemistry that involves the independent synthesis of fragments of a complex molecule, which are then joined together in the final stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.
This compound is an ideal building block for such strategies. It can be synthesized and modified to represent a significant portion of a target molecule. In parallel, other fragments of the target can be prepared. In a late-stage step, the derivatized morpholinobenzoate fragment can be coupled with another fragment, often utilizing the reactive bromine handle for a palladium-catalyzed cross-coupling reaction, to complete the synthesis of the final complex molecule.
A Strategic Building Block in Medicinal Chemistry Research Programs
The structural motifs present in this compound are found in numerous biologically active compounds, particularly in the area of kinase inhibitors. ed.ac.ukmdpi.comnih.gov Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk
The 2-aminosubstituted benzoate (B1203000) structure is a common feature in molecules designed to target the ATP-binding site of kinases. The morpholine group can confer favorable properties such as improved solubility and metabolic stability. The bromine atom provides a convenient point for modification to optimize binding affinity and selectivity for a particular kinase target.
Research programs focused on discovering new kinase inhibitors often employ building blocks like this compound. For example, a series of novel 2-anilinoquinolines with antiproliferative activity were synthesized, highlighting the importance of this class of compounds in cancer research. nih.gov The synthesis of such compounds often involves intermediates that can be derived from or are analogous to this compound. The development of small molecule series based on scaffolds like 1-benzyl-5-bromoindolin-2-one for anticancer applications further underscores the strategic importance of bromo-substituted aromatic building blocks in medicinal chemistry. nih.gov
Scaffold Diversification for Structure-Activity Relationship (SAR) Studies
The development of new therapeutic agents heavily relies on establishing robust Structure-Activity Relationships (SAR), which delineate how specific structural features of a molecule influence its biological activity. This compound serves as an excellent foundational scaffold for such studies due to its inherent functionalities that allow for systematic and targeted modifications.
A hypothetical SAR study might involve the synthesis of several series of analogs, as depicted in the table below, to explore the chemical space around the initial hit compound.
Table 1: Hypothetical Analogs for SAR Studies based on the this compound Scaffold
| Series | Modification Site | R-Group Variation | Rationale for SAR Study |
| A | 5-position (via Suzuki Coupling of the bromo group) | Aryl, Heteroaryl, Alkyl | To explore the effect of various aromatic and aliphatic groups on potency and selectivity. |
| B | 1-position (via amidation of the corresponding carboxylic acid) | Alkylamines, Arylamines, Amino acids | To investigate the impact of different amide substituents on solubility, cell permeability, and target engagement. |
| C | 2-position (replacement of the morpholine ring) | Piperidine, Piperazine, Thiomorpholine | To determine the importance of the morpholine oxygen and nitrogen for biological activity. |
By systematically synthesizing and evaluating these analogs, medicinal chemists can build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates. nih.govnih.gov
Library Synthesis Approaches
The amenability of this compound to high-throughput synthetic techniques makes it an ideal starting point for the construction of compound libraries. nih.gov Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large numbers of structurally related compounds for screening campaigns. nih.govstanford.edu
A common approach for library synthesis utilizing this scaffold would involve a divergent synthetic strategy. The initial step would likely be a palladium-catalyzed cross-coupling reaction at the 5-position with a variety of boronic acids or other organometallic reagents. uwindsor.cayoutube.comnih.gov This would generate a diverse set of intermediates, each with a unique substituent at this position. These intermediates could then be subjected to a second diversification step, such as hydrolysis of the ester followed by parallel amidation with a library of amines.
This two-dimensional diversification strategy allows for the exponential expansion of the number of final compounds from a limited set of starting materials. The use of solid-phase synthesis, where the scaffold is attached to a resin, can further streamline the process by simplifying purification steps. nih.gov
Table 2: Exemplary Library Synthesis Scheme from this compound
| Step | Reaction | Building Blocks (Examples) | Number of Intermediates/Products |
| 1 | Suzuki Coupling | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid | 3 |
| 2 | Ester Hydrolysis | - | 3 |
| 3 | Amide Coupling | Benzylamine, Cyclopropylamine, Glycine methyl ester | 3 x 3 = 9 |
This simplified example illustrates how a small set of building blocks can quickly generate a focused library of nine distinct compounds. In a typical high-throughput synthesis campaign, hundreds of different building blocks would be employed, leading to the creation of thousands of new chemical entities for biological evaluation. medscape.com
Theoretical and Computational Chemistry Applications
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical methods are pivotal in determining the three-dimensional arrangement of atoms in "Methyl 5-bromo-2-morpholinobenzoate" and identifying its most stable conformations. Techniques such as Density Functional Theory (DFT) are employed to calculate the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles.
For analogous compounds, DFT calculations, often utilizing basis sets like 6-311++G(d,p), have been successfully used to obtain optimized molecular structures. nih.gov For "this compound," مثل these calculations would reveal the spatial orientation of the morpholine (B109124) ring relative to the substituted benzene (B151609) ring. The planarity of the ester group and its rotational barrier can also be determined, providing a foundational understanding of the molecule's shape and flexibility. For instance, in a related compound, methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, the methyl ester group was found to be oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring. nih.gov
These computational studies can generate data such as the molecule's total energy, dipole moment, and rotational constants, which are crucial for interpreting experimental data and understanding intermolecular interactions.
Table 1: Representative Theoretical Geometric Parameters for a Substituted Benzene Ring
| Parameter | Typical Calculated Value (Å or °) |
| C-C (aromatic) bond length | 1.39 |
| C-H (aromatic) bond length | 1.08 |
| C-C-C (aromatic) bond angle | 120.0 |
Note: The values in this table are representative for a substituted benzene ring and are based on DFT calculations for similar structures. researchgate.net The actual calculated values for this compound may vary.
In Silico Predictions of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of "this compound." Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool. nih.gov These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the MEP would likely show negative potential around the oxygen atoms of the morpholine and ester groups, indicating sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Furthermore, computational methods can be used to model reaction pathways, such as the transition states and activation energies for potential chemical transformations. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
Molecular Modeling for Scaffold Design and Optimization
The molecular structure of "this compound" can serve as a scaffold for the design of new compounds with tailored properties. Molecular modeling techniques allow for the systematic modification of this scaffold and the evaluation of the resulting derivatives' properties without the need for immediate synthesis.
By computationally altering substituents on the benzene or morpholine rings, researchers can explore how these changes affect the molecule's electronic properties, steric profile, and potential biological activity. For example, replacing the bromine atom with other halogens or functional groups can be modeled to predict the impact on reactivity and intermolecular interactions. Docking studies, a common molecular modeling technique, can be used to predict how well derivatives of "this compound" might bind to a biological target, such as an enzyme or receptor.
Spectroscopic Property Predictions and Validation
Theoretical calculations are instrumental in the prediction and interpretation of spectroscopic data for "this compound." By calculating vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions, when compared to experimental NMR data, can help to confirm the molecular structure and provide detailed information about the electronic environment of each atom. For related brominated benzoate (B1203000) compounds, theoretical NMR studies have been shown to correlate well with experimental findings. researchgate.net
Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov This allows for an understanding of the electronic structure and the nature of the orbitals involved in the absorption of light.
Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound
| Spectroscopic Technique | Predicted Data Type | Potential Insights |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (C=O, C-O, C-Br) |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Electronic environment of hydrogen atoms |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Carbon skeleton and electronic environment of carbon atoms |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Electronic transitions and conjugation |
Note: This table illustrates the types of data that can be generated through computational predictions.
Advanced Simulation Techniques for Chemical Transformations
Beyond static calculations of molecular properties, advanced simulation techniques like molecular dynamics (MD) can be employed to study the behavior of "this compound" over time. MD simulations can model the molecule's conformational changes and its interactions with solvent molecules or other chemical species in a dynamic environment.
These simulations can provide insights into the molecule's flexibility, solvation properties, and the thermodynamics of its interactions. For example, MD could be used to study the stability of different conformers in various solvents or to simulate the process of the molecule approaching and interacting with a reactive partner. This level of detail is crucial for a comprehensive understanding of the molecule's behavior in realistic chemical systems.
Patent Landscape Analysis and Industrial Synthetic Implications
Overview of Patent Literature Pertaining to Synthetic Routes and Derivatives
The patent landscape for Methyl 5-bromo-2-morpholinobenzoate and related structures reveals a significant focus on developing efficient synthetic methodologies and exploring a variety of derivatives for pharmaceutical applications. Patented synthesis strategies often aim to improve yield, reduce costs, and ensure stereoselectivity, which are critical for producing active pharmaceutical ingredients (APIs).
Patents also cover a wide array of derivatives, indicating broad interest in this chemical scaffold. Modifications often involve substitutions on the phenyl ring or alterations to the ester and morpholine (B109124) moieties. For example, patents disclose benzoic acid derivatives substituted with halogens (fluoro, chloro, bromo), methyl, methoxy, and cyano groups, among others. google.com These derivatives are frequently investigated for their potential in treating a range of conditions, from neurodegenerative diseases to cancer. google.comgoogle.commdpi.com The synthesis of 5-bromo-2-alkylbenzoic acids, important intermediates for antidiabetic drugs like canagliflozin, has also been the subject of patent applications focused on achieving inexpensive and efficient industrial production. google.com
The table below summarizes representative patents, highlighting the diversity in synthetic approaches and the scope of claimed derivatives.
Interactive Data Table: Representative Patents for Substituted Benzoate (B1203000) Synthesis
| Patent Number | Key Innovation/Synthetic Strategy | Type of Compounds Covered | Potential Application/Industry |
|---|---|---|---|
| CN115490650B | Palladium-catalyzed domino reaction using a triflate leaving group to construct the morpholine benzoate scaffold. google.com | Morpholine benzoate derivatives. google.com | Organic Synthesis, Pharmaceuticals. google.com |
| JP2021127332A | Industrially efficient method for producing 5-bromo-2-alkylbenzoic acid with high selectivity. google.com | 5-Bromo-2-alkylbenzoic acids. google.com | Pharmaceutical intermediates (e.g., for antidiabetic drugs). google.com |
| US9073881B2 | Broad claims on various substituted benzoic acid derivatives. google.com | Phenyl-substituted benzoic acids with diverse functional groups (halo, alkyl, alkoxy, nitro, cyano). google.com | Pharmaceuticals (e.g., eIF4E inhibitors for cancer). google.com |
| CN101817761B | Synthesis of benzoate derivatives with (thio)ether and amide functionalities. google.com | Ester, (thio)ether, and amide type benzoate derivatives. google.com | Pharmaceuticals (e.g., for neurodegenerative diseases). google.com |
Industrial Process Development and Optimization for Related Intermediates
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors necessitates significant process development and optimization. The primary goals of these efforts are to enhance safety, improve yield and purity, reduce costs, and minimize environmental impact. wikipedia.orggoogle.com
Optimization strategies often involve:
Catalyst Selection: Identifying robust and efficient catalysts that can be used in small quantities and recycled if possible. Palladium-based catalysts are common, but research continues into more cost-effective and less toxic alternatives. google.com
Solvent and Reagent Choice: Replacing hazardous solvents and reagents with greener alternatives. For example, avoiding chlorinated solvents and pyrophoric reagents like sodium hydride, which poses significant safety risks on an industrial scale. justia.com
Reaction Conditions: Fine-tuning temperature, pressure, and reaction times to maximize product formation and minimize side reactions and energy consumption. justia.com
Purification Methods: Developing efficient purification techniques, such as recrystallization, that can deliver high-purity products without resorting to costly and solvent-intensive chromatography. google.com
Process Technology: Implementing modern manufacturing technologies like flow chemistry. Continuous flow reactors, such as micro-packed bed systems, offer improved heat and mass transfer, enhanced safety for handling hazardous reactions, and greater efficiency and consistency compared to traditional batch processing. acsgcipr.org This technology has been successfully applied to produce pharmaceutical intermediates at scale, leading to significant reductions in process mass intensity (PMI) and cost. acsgcipr.org
An example of process optimization is the development of synthetic routes that avoid the formation of isomeric impurities, which are often difficult and costly to separate. For the synthesis of 5-bromo-2-chloro-benzoic acid, methods starting from 2-chlorobenzoic acid can produce significant amounts of the undesired 4-bromo isomer. epo.org Patented solutions include the addition of inhibitors to the reaction mixture or choosing a different synthetic pathway altogether to ensure high regioselectivity. epo.org
Economic and Environmental Considerations in Large-Scale Production
Economic Considerations:
Raw Material Costs: The primary economic driver is the cost of starting materials. The commercial production of the basic benzoic acid structure often begins with the oxidation of toluene (B28343), an abundant and relatively inexpensive petroleum-derived compound. wikipedia.org However, the costs of bromine, morpholine, and specialized catalysts for subsequent functionalization steps are significant contributors to the final product's price.
Energy Consumption: Many synthetic steps require heating or cooling, making energy a major operational cost. essfeed.com Processes that operate at or near ambient temperature are therefore more economically attractive.
Process Efficiency and Yield: Higher yields and fewer reaction steps translate directly to lower costs by reducing the consumption of raw materials and the need for extensive purification.
Waste Disposal: The cost of treating and disposing of chemical waste, particularly hazardous by-products like chlorinated organic compounds and acidic effluents, can be substantial. essfeed.com
Environmental Considerations:
Greenhouse Gas Emissions: The reliance on fossil fuels for both raw materials (e.g., toluene) and energy results in the emission of carbon dioxide and other greenhouse gases. essfeed.com The entire supply chain, including the transportation of materials, contributes to the carbon footprint. essfeed.com
Waste Generation: The synthesis of complex molecules often generates significant waste streams. For example, the oxidation of toluene can produce by-products like hydrochloric acid, which must be neutralized and disposed of carefully to prevent soil and water contamination. essfeed.com The use of toxic solvents also poses risks to both human health and the environment. researchgate.net
Resource Depletion: The traditional chemical industry's reliance on non-renewable petroleum feedstocks is a long-term sustainability concern. mdpi.com
The Push for Sustainable Production:
There is a strong economic and regulatory incentive to develop "greener" and more sustainable manufacturing processes. Adopting circular economy principles, where waste streams are recycled or repurposed as raw materials, can significantly reduce both environmental impact and production costs. essfeed.com The development of biosynthetic routes, which use microorganisms to produce chemicals from renewable feedstocks, represents a promising, though often challenging, alternative to traditional chemical synthesis. mdpi.com While many biosynthetic methods for aromatic acids are still at the laboratory level, they point towards a future of more sustainable chemical manufacturing. mdpi.com
Future Directions in Patentable Synthetic Methodologies
The future of synthetic chemistry for compounds like this compound is geared towards the development of more efficient, selective, and sustainable methods. These emerging methodologies represent fertile ground for new patent applications.
Key future directions include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis. This approach can shorten synthetic sequences by eliminating the need for pre-functionalized starting materials (e.g., organohalides), thereby reducing steps and waste. Patenting novel catalysts and conditions that enable the selective C-H morpholination or carboxylation of bromo-aromatic rings would be a significant advancement.
Biocatalysis and Biosynthesis: The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild, environmentally benign conditions (typically in water at ambient temperature). researchgate.net While still an emerging field for complex aromatics, the development of engineered enzymes for specific reactions like halogenation or amination could lead to highly valuable and patentable green manufacturing processes. mdpi.com Furthermore, creating microbial strains that can produce substituted benzoic acids from renewable feedstocks like lignin (B12514952) is a long-term goal. rsc.org
Flow Chemistry and Process Automation: As demonstrated in the production of other pharmaceutical intermediates, the use of continuous flow chemistry is set to expand. acsgcipr.org Future patents will likely focus on integrated flow systems that combine multiple reaction and purification steps into a single, automated process. This not only improves efficiency and safety but also allows for the use of reaction conditions (e.g., high pressure or temperature) that are impractical in large batch reactors.
Photocatalysis and Electrosynthesis: Using light or electricity to drive chemical reactions provides a green alternative to traditional thermal methods and chemical oxidants or reductants. researchgate.net Patentable innovations could include new photocatalysts that facilitate challenging cross-coupling reactions or electrochemical cells designed for the specific synthesis of benzoate derivatives, potentially reducing reagent use and by-product formation.
Domino and Tandem Reactions: Expanding on current innovations, the design of more complex domino or tandem reactions that can build the entire this compound molecule in a single, uninterrupted sequence from simple precursors is a significant future objective. google.com Such "ideal" syntheses are highly sought after for their elegance and efficiency and would represent a major patentable breakthrough.
These advanced methodologies promise to make the synthesis of complex pharmaceutical intermediates not only more economically viable but also more aligned with the principles of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
